

Comparative Guide to MAC-0547630 and Alternative Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitors

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Compound of Interest

Compound Name: **MAC-0547630**

Cat. No.: **B1675865**

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This guide provides a comprehensive comparison of the Undecaprenyl Pyrophosphate Synthase (UppS) inhibitor, **MAC-0547630**, with alternative compounds. The data presented is intended to facilitate an objective evaluation of their respective performance based on available experimental evidence.

Introduction to UppS Inhibition

Undecaprenyl Pyrophosphate Synthase (UppS) is a vital enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. The inhibition of UppS disrupts this process, leading to bacterial cell death, making it a promising target for novel antibacterial agents. **MAC-0547630** is a potent and selective inhibitor of UppS. [1] This guide will compare **MAC-0547630** with its derivative, JPD447, and another reported UppS inhibitor, clomiphene.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for **MAC-0547630** and its alternatives. IC50 values represent the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro,

while MIC values indicate the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative IC50 Values against UppS

Compound	Target Organism	IC50 (μM)	Source
MAC-0547630	Bacillus subtilis	0.8 ± 0.1	Workman et al., 2021
Staphylococcus aureus		2.1 ± 0.3	Workman et al., 2021
JPD447	Bacillus subtilis	0.4 ± 0.1	Workman et al., 2021
Staphylococcus aureus		1.2 ± 0.2	Workman et al., 2021
Clomiphene	Bacillus subtilis	7.5	Antagonism screen for inhibitors of bacterial cell wall biogenesis uncovers an inhibitor of undecaprenyl diphosphate synthase - NIH
Staphylococcus aureus	7.5		Antagonism screen for inhibitors of bacterial cell wall biogenesis uncovers an inhibitor of undecaprenyl diphosphate synthase - NIH

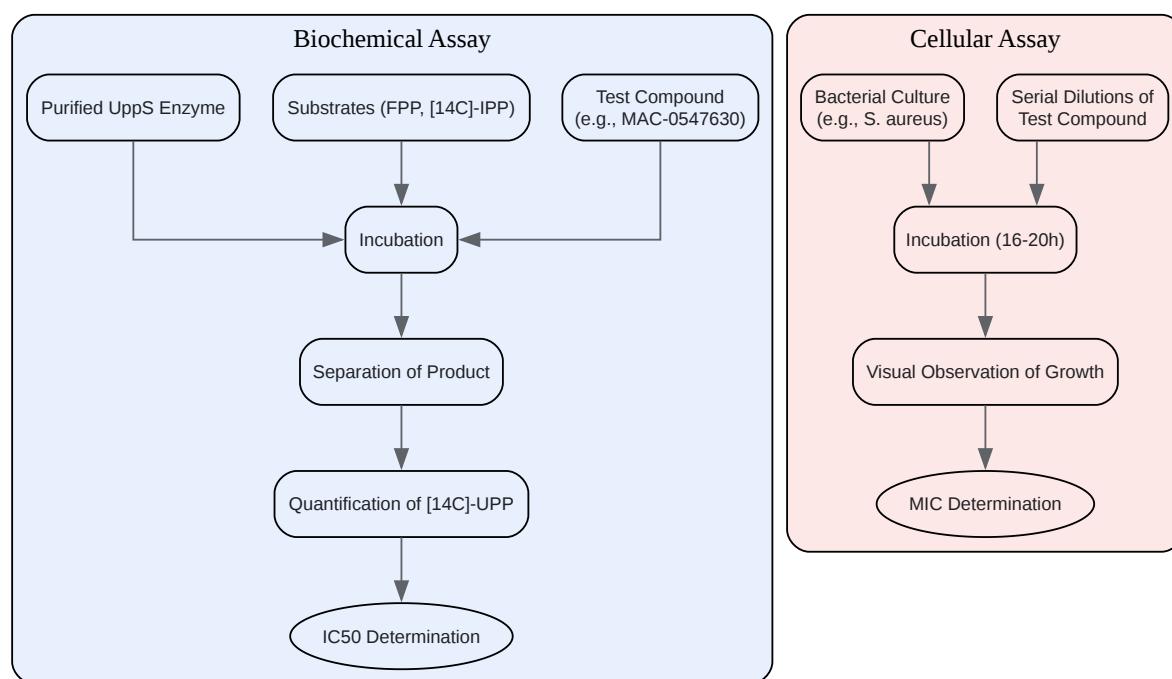
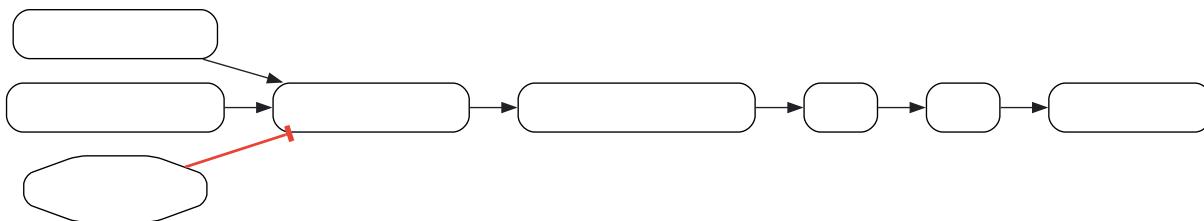
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values

Compound	Target Organism	MIC (µg/mL)	Source
Clomiphene	Staphylococcus aureus	8	Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PMC - NIH
Bacillus subtilis		8	Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PMC - NIH

Note: MIC data for **MAC-0547630** and JPD447 were not available in the reviewed literature. A direct comparison of their whole-cell antibacterial efficacy with clomiphene is therefore not possible at this time.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.



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References

- 1. Inhibition of *Staphylococcus aureus* and *Pseudomonas aeruginosa* Biofilm and Virulence by Active Fraction of *Syzygium cumini* (L.) Skeels Leaf Extract: In-Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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